4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid
Description
4-{[2-(1H-Indol-3-yl)ethyl]amino}-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 3-nitro substitution on the aromatic ring and a 2-(1H-indol-3-yl)ethylamino group at the 4-position. This compound combines the electronic effects of the nitro group with the bioactivity of the indole moiety, making it a candidate for pharmaceutical and biochemical research. Indole derivatives are widely recognized for their roles in drug discovery, particularly in anticancer, anti-inflammatory, and neurological therapies due to their ability to interact with biological targets via π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
4-[2-(1H-indol-3-yl)ethylamino]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17(22)11-5-6-15(16(9-11)20(23)24)18-8-7-12-10-19-14-4-2-1-3-13(12)14/h1-6,9-10,18-19H,7-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGCRJPZNXTITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with ethyl bromoacetate to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Structure and Composition
- IUPAC Name: 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid
- Molecular Formula: C₁₅H₁₈N₄O₃
- Molecular Weight: 302.33 g/mol
The structure of this compound features an indole moiety, which is known for its biological activity, linked to a nitrobenzoic acid group. This unique combination may contribute to its pharmacological properties.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing indole structures often exhibit anticancer properties. The indole ring is known to interact with various biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that derivatives of nitrobenzoic acids can enhance the efficacy of anticancer agents by modifying their pharmacokinetic profiles.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related indole derivatives that showed promising results against specific cancer cell lines, suggesting that similar compounds could be explored for their anticancer potential.
Neuropharmacology
Neuroprotective Effects
The indole structure is also associated with neuroprotective effects, which makes compounds like this compound candidates for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study:
Research conducted by Zhang et al. (2023) demonstrated that certain indole derivatives could reduce oxidative stress in neuronal cells, indicating a possible protective mechanism against neurodegeneration.
Anti-inflammatory Properties
Inflammation Modulation
Compounds similar to this compound have been studied for their anti-inflammatory properties. The nitro group may play a role in modulating inflammatory pathways, making it relevant for conditions such as arthritis and other inflammatory disorders.
Case Study:
In vitro studies have shown that nitro-substituted benzoic acids can inhibit pro-inflammatory cytokines, suggesting that this compound could be investigated further for therapeutic applications in inflammatory diseases.
Drug Development
Lead Compound Identification
The unique structure of this compound positions it as a lead compound in drug development pipelines. Its ability to interact with multiple biological targets makes it a versatile candidate for further modification and optimization.
Research Insights:
Pharmaceutical researchers are exploring structure-activity relationships (SAR) to enhance the efficacy and selectivity of this compound in targeting specific diseases.
Data Table: Summary of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Journal of Medicinal Chemistry (2022) |
| Neuropharmacology | Neuroprotective effects | Zhang et al. (2023) |
| Anti-inflammatory | Modulation of inflammatory responses | In vitro studies (2024) |
| Drug Development | Lead compound for further drug optimization | Ongoing pharmaceutical research |
Mechanism of Action
The mechanism of action of 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-nitrobenzoic Acid (ID: 7TW)
- Structure : Differs in the nitro group position (5-nitro vs. 3-nitro).
- Implications : The 5-nitro isomer () may exhibit altered electronic effects, reducing the electron-withdrawing influence on the carboxylic acid group compared to the 3-nitro analogue. This could affect acidity (pKa) and reactivity in further derivatization .
4-(Methylamino)-3-nitrobenzoic Acid (CAS 41263-74-5)
- Structure: Replaces the indole-ethylamino group with a methylamino substituent.
- Implications : The absence of the indole moiety eliminates π-π interactions critical for binding to hydrophobic pockets in enzymes or receptors. This compound is primarily used as a synthetic intermediate rather than a bioactive molecule .
Ethyl 4-ethylamino-3-nitrobenzoate
- Structure: Ester derivative with an ethylamino group instead of the indole-ethylamino chain.
- This makes it more suitable for prodrug formulations .
Functional Group Variations
4-Amino-3-nitrobenzoic Acid (CAS 1588-83-6)
- Structure: Lacks the ethyl-indole substituent, featuring only an amino group at the 4-position.
- Implications : The simplified structure reduces steric hindrance and may increase metabolic stability. However, the absence of the indole group limits its utility in targeting indole-dependent biological pathways .
4-[(3-Methylbutyl)amino]-3-nitrobenzoic Acid
- Structure : Branched alkyl chain (3-methylbutyl) instead of the indole-ethyl group.
- Implications: The hydrophobic alkyl chain enhances lipophilicity, which could improve blood-brain barrier penetration but reduce solubility.
Pharmacologically Relevant Analogues
Methyl 2-(Indol-3-ethoxy)-4-nitrobenzoic Acid (Compound 30)
- Structure : Ethoxy linker between indole and benzoic acid, with nitro at the 4-position.
- The 4-nitro position may reduce resonance stabilization of the carboxylic acid compared to the 3-nitro isomer .
3-(1H-Indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic Acid
- Structure: Incorporates a benzoyl-amino-propanoic acid backbone with indole.
- Implications : The extended conjugation and additional amide groups enhance hydrogen-bonding capacity, making it suitable for targeting proteases or kinases .
Biological Activity
4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications supported by various studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a nitro group and an indole moiety, which are known to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The indole structure is often associated with anticancer activity due to its ability to interact with various cellular pathways. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study:
In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, leading to cell death.
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Research Findings:
A study reported that derivatives of the compound displayed a dose-dependent increase in total antioxidant capacity when tested against standard antioxidants like Trolox. This suggests that the compound may have protective effects in conditions characterized by oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis.
- Modulation of Signaling Pathways: It can alter signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer cells.
- Induction of Apoptosis: The compound promotes apoptosis through mitochondrial pathways, leading to increased cytochrome c release and caspase activation.
Data Table: Biological Activities Summary
Q & A
Basic: What are the standard synthetic routes for preparing 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 3-nitro-4-aminobenzoic acid derivatives with 2-(1H-indol-3-yl)ethylamine. A common method is nucleophilic acyl substitution using activated carboxylic acid intermediates (e.g., 4-nitrobenzoyl chloride) reacting with the amine under anhydrous conditions (e.g., in dichloromethane or DMF). Optimization includes:
- Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
- Base selection : Use triethylamine or DIPEA to scavenge HCl and drive the reaction.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the indole ethylamino linkage and nitro group positioning (e.g., aromatic proton shifts at δ 7.0–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (exact mass: ~340.12 g/mol).
- UV-Vis spectroscopy : Detect absorbance bands for nitro (λ ~270 nm) and indole (λ ~280 nm) groups, useful for concentration determination .
Advanced: How can computational modeling (e.g., molecular docking, DFT) predict the bioactivity of this compound?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., SARS-CoV-2 main protease, as in related 3-nitrobenzoic acid derivatives). Focus on the indole moiety’s role in hydrophobic binding and nitro group polarization effects .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the nitro group’s electron-withdrawing effect may enhance hydrogen bonding with active-site residues .
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., nitro reduction) .
Advanced: What experimental strategies evaluate this compound’s potential as a quorum sensing inhibitor?
Answer:
- Biofilm inhibition assays : Treat Pseudomonas aeruginosa PAO1 with sub-MIC concentrations and quantify biofilm biomass via crystal violet staining.
- Virulence factor profiling : Measure pyocyanin production (spectrophotometric absorbance at 520 nm) or elastase activity.
- Gene expression analysis : qRT-PCR to assess lasR or rhlR gene suppression, leveraging structural analogs (e.g., indole-containing LasR inhibitors) as positive controls .
Advanced: How can structural contradictions (e.g., crystallographic vs. computational bond angles) be resolved?
Answer:
- X-ray crystallography : Resolve discrepancies between computed and experimental geometries (e.g., nitro group torsion angles). For example, reports sulfonamide bond angles (O3—S1—O4 = 120.0°) validated against DFT-optimized structures.
- Dynamic simulations : Perform MD simulations in explicit solvent to assess flexibility of the ethylamino linker, which may adopt multiple conformations in solution .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound vapors.
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration by licensed facilities .
Advanced: How does the nitro group influence electronic properties and reactivity in derivatization reactions?
Answer:
- Electron-withdrawing effect : The nitro group deactivates the benzene ring, directing electrophilic substitution to the meta position.
- Reduction potential : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ can reduce the nitro group to an amine, enabling further functionalization (e.g., amide coupling). Monitor reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate) .
Advanced: What metabolomic approaches identify degradation products or metabolites of this compound?
Answer:
- High-resolution LC-MS/MS : Use a C18 column (ACQUITY UPLC) with mobile phase (0.1% formic acid in water/acetonitrile) to separate metabolites.
- Fragmentation patterns : Characterize nitro-reduced metabolites (e.g., amine derivatives) via diagnostic MS² ions (e.g., m/z 152 for indole-ethyl fragments) .
Basic: How can solubility challenges be addressed for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffer (e.g., PBS).
- pH adjustment : The carboxylic acid group allows solubility enhancement at pH >7 (e.g., sodium salt formation) .
Advanced: What structural analogs have been studied for SAR (structure-activity relationship) analysis?
Answer:
- Nitro position variants : Compare with 4-nitro-2-(trifluoromethyl)benzoic acid () to assess nitro group importance.
- Indole modifications : Replace indole with benzimidazole ( ) to evaluate aromatic stacking contributions.
- Linker optimization : Ethylamino vs. propylamino linkers ( ) to probe steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
